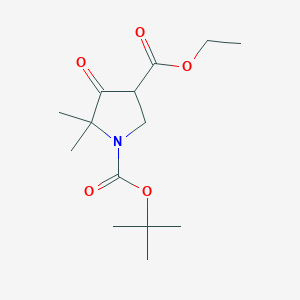![molecular formula C11H15ClN2O4S B2541763 2-chloro-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]acetamide CAS No. 878218-48-5](/img/structure/B2541763.png)
2-chloro-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]acetamide is a useful research compound. Its molecular formula is C11H15ClN2O4S and its molecular weight is 306.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Effects of Acetamide Derivatives
A study reviewed the toxicology of acetamide and its derivatives, highlighting their commercial importance and biological consequences of exposure. This research demonstrates the diverse biological responses and potential usage of acetamide derivatives in various sectors, including their safety profiles and environmental toxicology (Kennedy, 2001).
Advanced Oxidation Processes for Acetaminophen Degradation
Research on the degradation of acetaminophen by advanced oxidation processes (AOPs) includes discussions on the pathways, by-products, biotoxicity, and theoretical calculations to predict reactive sites. This study provides insights into how similar compounds might undergo degradation and the implications for environmental and human health, suggesting potential research applications for related acetamide compounds in environmental science (Qutob et al., 2022).
Paracetamol Metabolism and Genetic Differences
Investigations into paracetamol metabolism reveal how genetic differences influence drug efficacy and toxicity. This area of research might be relevant for similar compounds, such as 2-chloro-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]acetamide, in understanding their metabolic pathways and potential risks or benefits associated with genetic variability (Zhao & Pickering, 2011).
Environmental Monitoring and Contaminant Removal
Studies on the removal of organic pollutants, like acetaminophen, from water through adsorption processes shed light on environmental protection efforts and the mechanisms involved in contaminant capture. Such research could inform applications of related compounds in environmental remediation technologies (Igwegbe et al., 2021).
Properties
IUPAC Name |
2-chloro-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O4S/c1-14(2)19(16,17)10-6-8(13-11(15)7-12)4-5-9(10)18-3/h4-6H,7H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKUUMITLKKHFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)CCl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2541694.png)
![N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2541698.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2541699.png)

![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenoxy-N-phenylpropanamide](/img/structure/B2541701.png)

